5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine
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Overview
Description
5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the isoxazolo[4,5-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine typically involves the reaction of 5-amino-3-methylisoxazole with appropriate electrophilic agents. One common method includes the use of Mannich bases in pyridine under reflux conditions . Another approach involves the reaction of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of steroid hormones .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazolo[4,5-b]pyridine: Shares a similar core structure but lacks the hydrazinyl group.
Isoxazolo[5,4-b]pyridine: Another isomeric form with different biological activities.
Uniqueness
5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3-methyl-[1,2]oxazolo[4,5-b]pyridin-5-yl)hydrazine |
InChI |
InChI=1S/C7H8N4O/c1-4-7-5(12-11-4)2-3-6(9-7)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI Key |
PRTRUFNRBRJFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1N=C(C=C2)NN |
Origin of Product |
United States |
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